molecular formula C23H16N2O4S B281760 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B281760
M. Wt: 416.5 g/mol
InChI Key: DWCKWRDXAXHZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is a sulfonamide derivative and has been studied for its potential use in various fields, including pharmaceuticals, biology, and chemistry. In

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound also exhibits strong fluorescence emission, which makes it a useful tool for imaging biological systems. In addition, this compound exhibits catalytic activity in various chemical reactions, including the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its potent cytotoxic activity against various cancer cell lines. This makes it a useful tool for studying cancer biology and developing new anticancer drugs. Another advantage of using this compound is its strong fluorescence emission, which makes it a useful tool for imaging biological systems.
One of the limitations of using 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic activity against normal cells as well as cancer cells. Therefore, caution must be taken when using this compound in lab experiments.

Future Directions

There are many possible future directions for research on 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Some possible directions include:
1. Developing new anticancer drugs based on the structure of this compound.
2. Studying the mechanism of action of this compound in more detail.
3. Investigating the potential use of this compound as a fluorescent probe for imaging biological systems.
4. Studying the catalytic activity of this compound in more detail and developing new catalytic applications.
5. Investigating the potential use of this compound in other scientific research fields, such as materials science and environmental science.
Conclusion:
2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a sulfonamide derivative that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including pharmaceuticals, biology, and chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to new discoveries and applications in various scientific research fields.

Synthesis Methods

The synthesis of 2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 4-phenoxyaniline with 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride in the presence of a base. The reaction is carried out in a suitable solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential use in various scientific research fields. In the field of pharmaceuticals, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In the field of biology, this compound has been studied for its potential as a fluorescent probe. Studies have shown that this compound exhibits strong fluorescence emission, which makes it a useful tool for imaging biological systems.
In the field of chemistry, this compound has been studied for its potential as a catalyst. Studies have shown that this compound exhibits catalytic activity in various chemical reactions, including the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.

properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-oxo-N-(4-phenoxyphenyl)-1H-benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C23H16N2O4S/c26-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)30(27,28)25-15-9-11-17(12-10-15)29-16-5-2-1-3-6-16/h1-14,25H,(H,24,26)

InChI Key

DWCKWRDXAXHZKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.